molecular formula C8H10BrNO B13592268 3-(1-Aminoethyl)-4-bromophenol

3-(1-Aminoethyl)-4-bromophenol

Cat. No.: B13592268
M. Wt: 216.07 g/mol
InChI Key: FZOWJJBGZSCQQW-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-4-bromophenol is an organic compound that features a bromine atom attached to a phenol ring, with an aminoethyl group at the meta position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-4-bromophenol can be achieved through several methods. One common approach involves the bromination of 3-(1-Aminoethyl)phenol. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Another method involves the use of engineered transaminase polypeptides to convert 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol, followed by bromination . This biocatalytic approach offers high enantiomeric excess and conversion efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of biocatalysts in industrial settings can also enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of 3-(1-Aminoethyl)phenol.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

3-(1-Aminoethyl)-4-bromophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-4-bromophenol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminoethyl)-4-bromophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an aminoethyl group and a bromine atom allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-(1-aminoethyl)-4-bromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5(10)7-4-6(11)2-3-8(7)9/h2-5,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOWJJBGZSCQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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